![molecular formula C11H15ClN4 B1491397 2-Chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine CAS No. 1249124-45-5](/img/structure/B1491397.png)
2-Chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine
Overview
Description
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-Chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine”, has been the focus of recent research . One method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves attaching 2-chloro-4-methylpyrimidine to methyl 3-{[(2,6-difluorophenyl)sulfonyl]amino}-2-fluorobenzoate .Scientific Research Applications
DNA Interaction and Physicochemical Properties
2-Chloro-3-hydrazinopyrazine, a derivative of pyrazine, shows a high affinity for DNA binding. This compound exhibits notable physicochemical properties and lacks toxicity towards human dermal keratinocytes, hinting at its potential for clinical applications. The hydrophilic nature and the interaction dynamics with DNA are well-characterized through combined theoretical and experimental approaches (Mech-Warda et al., 2022).
Synthesis of Pyrazine Derivatives and Potential Pesticides
The reaction of pyrazine derivatives with enamines and tertiary amines yields aminovinyl-substituted pyrazine derivatives. These derivatives are intriguing due to their potential as pesticides, showcasing the versatility of pyrazine structures in synthesizing compounds with practical agricultural applications (Hou, Oshida & Matsuoka, 1993).
Tuberculostatic Activity
2-Chloro-3-cyanopyrazine acts as a substrate in the synthesis of tuberculostatic pyrazine derivatives. These derivatives exhibit a promising activity against tuberculosis, indicating the compound's potential in medicinal chemistry for treating bacterial infections (Foks et al., 2005).
Synthesis and Antibacterial Activity of Pyrazine Derivatives
Various pyrazine derivatives demonstrate notable antibacterial activity. These compounds' synthesis pathways and their interactions with DNA and other molecules underline their significance in developing new antibacterial agents, which could be crucial in the fight against resistant bacterial strains (Foks et al., 2005).
Regioselective Metalation of Chloropyrazine
The regioselective metalation of chloropyrazine and its reaction with various electrophiles allow the synthesis of diversified pyrazine derivatives. This method's ability to yield compounds with different substituents highlights its potential in creating a wide array of molecules for various scientific applications (Turck, Mojovic & Quéguiner, 1988).
Mechanism of Action
Target of Action
Pyrrolopyrazine derivatives, which include this compound, have been known to exhibit a wide range of biological activities .
Mode of Action
It’s known that pyrrolopyrazine derivatives can exhibit various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Biochemical Pathways
Pyrrolopyrazine derivatives have been known to affect various biological activities, indicating that they may interact with multiple biochemical pathways .
Result of Action
It’s known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
properties
IUPAC Name |
2-chloro-3-(4-cyclopropylpiperazin-1-yl)pyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN4/c12-10-11(14-4-3-13-10)16-7-5-15(6-8-16)9-1-2-9/h3-4,9H,1-2,5-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPNNANJOGAPQU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN(CC2)C3=NC=CN=C3Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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